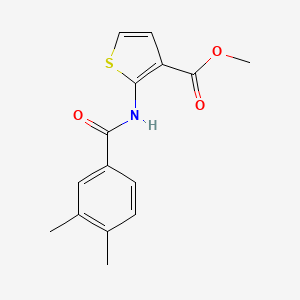
Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be easily methylated to yield the 3-methoxythieno[3,4-b]thiophene-2-carboxylate 5 using methyl iodide as the methylation reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary based on their structure. For example, the melting point, yield, and IR spectrum of a specific thiophene derivative can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Photochemical Degradation of Oil Components The study of photochemical degradation of oil components, including derivatives of benzothiophene such as 2-methyl-, 3-methyl- and 2,3-dimethylbenzo[b]thiophene, offers insights into the fate of oil spills in marine environments. This research highlights the oxidation processes leading to the breakdown of thiophene derivatives into carboxylic acids and further into sulfobenzoic acid as an ultimate product. The findings are crucial for understanding environmental remediation strategies following oil spills (Andersson & Bobinger, 1996).
Synthesis of Tetrasubstituted Thiophenes A significant application in chemical synthesis involves the development of methods for the efficient and economical synthesis of tetrasubstituted thiophenes. This research outlines a one-pot multicomponent protocol, showcasing the versatility of thiophene derivatives in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Sahu et al., 2015).
Metal-Organic Frameworks (MOFs) Functionalization Another research avenue explores the functionalization of lanthanide-based metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands. These MOFs demonstrate unique properties such as gas adsorption, sensing abilities, and magnetic properties, highlighting the role of thiophene derivatives in advancing materials science for environmental and sensing applications (Wang et al., 2016).
Antiproliferative Activity of Thiophene Derivatives Research into novel thiophene derivatives, such as ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, has shown promising antiproliferative activity against cancer cell lines. This application underscores the potential of thiophene derivatives in the development of new anticancer agents (Ghorab et al., 2013).
Environmental and Health Impact Studies Investigations into the environmental and health impacts of thiophene derivatives, such as the assessment of DNA damage potential by methyl thiophanate, contribute to a broader understanding of the safety and regulatory considerations for the use of these compounds (Saquib et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Thiophene derivatives have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.
Eigenschaften
IUPAC Name |
methyl 2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-4-5-11(8-10(9)2)13(17)16-14-12(6-7-20-14)15(18)19-3/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVBGNJAUUGFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

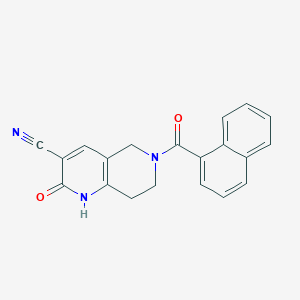
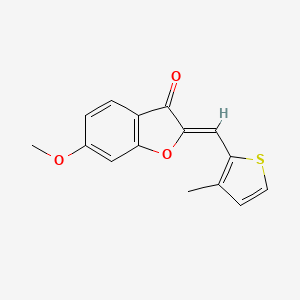
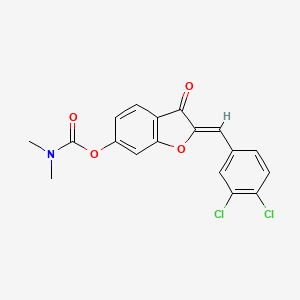
![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)
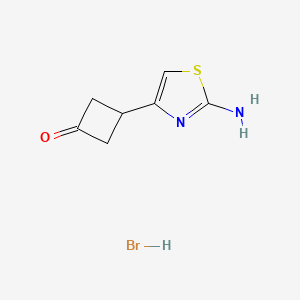
![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)
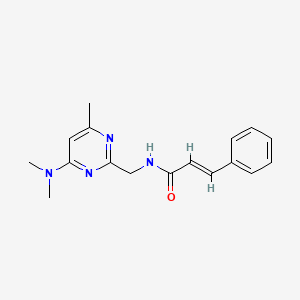
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)
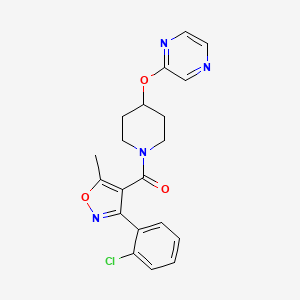
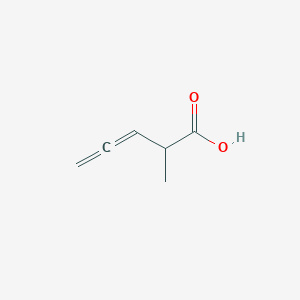
![N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2959043.png)
![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)